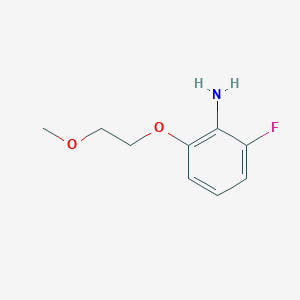

2-Fluoro-6-(2-methoxyethoxy)aniline

Description

Overview of Anilines as Privileged Scaffolds in Organic Synthesis

Aniline (B41778) and its derivatives are foundational building blocks in the world of organic chemistry. researchgate.net Their aromatic amine structure makes them highly versatile precursors for a vast array of more complex molecules. bloomtechz.com This versatility has led to their designation as "privileged scaffolds," a term used to describe molecular frameworks that can serve as ligands for a diverse range of biological targets. nih.govmdpi.com The reactivity of the amino group, coupled with the stability of the benzene (B151609) ring, allows for a multitude of chemical transformations, including diazotization, acylation, and alkylation. bloomtechz.com These reactions are instrumental in the synthesis of pharmaceuticals, dyes, polymers, and agrochemicals. researchgate.netbloomtechz.com The widespread use of anilines is also attributed to their cost-effectiveness and the existence of well-established, scalable manufacturing processes. bloomtechz.com

Significance of Fluorine Substitution in Aromatic Systems

The introduction of fluorine atoms into aromatic systems, a process known as fluorination, imparts profound changes to the physicochemical properties of a molecule. tandfonline.com Fluorine is the most electronegative element and is relatively small, with a van der Waals radius comparable to that of a hydrogen atom. tandfonline.com This unique combination allows fluorine to act as a "super-hydrogen" mimic, causing minimal steric hindrance while significantly altering the electronic properties of the parent molecule. tandfonline.com

Key effects of fluorine substitution include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation. This can increase the bioavailability and in vivo half-life of a drug candidate. tandfonline.com

Altered Physicochemical Properties: Fluorine's high electronegativity can influence the pKa, dipole moment, and chemical reactivity of neighboring functional groups. tandfonline.com This can lead to improved binding affinity to target proteins and enhanced membrane permeability.

Modified Biological Activity: The strategic placement of fluorine atoms can lead to favorable interactions with biological targets, such as enzymes and receptors, through non-covalent interactions like hydrogen bonds and dipole-dipole interactions. nih.govnih.gov

However, the effect of fluorine substitution on aromaticity is complex. While it can increase the π-density of the aromatic ring, it can also create a barrier for π-electron flow, potentially reducing the ring current. nih.govacs.org The position of the fluorine atom is also critical; for instance, in nucleophilic aromatic substitution, an ortho-fluorine can have a variable activating influence, while a para-fluorine is slightly deactivating, and a meta-fluorine is activating. researchgate.net

Scope and Focus of Research on 2-Fluoro-6-(2-methoxyethoxy)aniline

This article will now narrow its focus to the specific compound This compound . The subsequent sections will provide a detailed overview of this molecule, including its chemical identity, physical and chemical properties, common synthetic routes, and methods of characterization. The aim is to present a thorough and scientifically accurate account of the current knowledge pertaining to this particular fluorinated aniline derivative.

Chemical and Physical Properties of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 131055-86-2 fluorochem.co.uk |

| Molecular Formula | C9H12FNO2 |

| Molecular Weight | 185.20 g/mol |

| Appearance | Not specified in available results |

| Boiling Point | Not specified in available results |

| Melting Point | Not specified in available results |

| Solubility | Not specified in available results |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-(2-methoxyethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2/c1-12-5-6-13-8-4-2-3-7(10)9(8)11/h2-4H,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNKUWJZOUQSDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C(=CC=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 6 2 Methoxyethoxy Aniline and Analogous Systems

Strategies for Introducing Fluorine into Aniline (B41778) Frameworks

The introduction of a fluorine atom onto an aromatic ring, particularly in a specific regioisomeric position relative to other functional groups, can be achieved through several established synthetic routes. The choice of method often depends on the nature of the starting materials and the desired substitution pattern.

Halex-Type Reactions for Fluoroaromatics

The Halex (halogen exchange) reaction is a powerful industrial method for the synthesis of fluoroaromatics, involving the displacement of a chloride or bromide atom with a fluoride (B91410) ion. libretexts.org This nucleophilic aromatic substitution (SNAr) reaction is typically performed at high temperatures in polar aprotic solvents like DMSO, DMF, or sulfolane, using a fluoride source such as potassium fluoride (KF). nih.govscbt.com For the synthesis of fluoroanilines, a common strategy involves the Halex reaction on a nitro-substituted aryl chloride, followed by the reduction of the nitro group to an aniline. nih.govresearchgate.net The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack by the fluoride ion. researchgate.net

| Reactant Example | Fluorinating Agent | Solvent | Temperature (°C) | Product Example | Reference |

| 2-Nitrochlorobenzene | KF | DMSO | 150-250 | 2-Fluoronitrobenzene | nih.gov |

| 1,2-Dichloronitrobenzene | KF | Sulfolane | 150-250 | 1-Chloro-2-fluoro-5-nitrobenzene | nih.gov |

Electrophilic Fluorination Approaches

Electrophilic fluorination offers a direct method for the introduction of fluorine onto an aromatic ring using reagents that deliver an electrophilic fluorine species ("F+"). libretexts.org A variety of N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, have been developed for this purpose, offering greater safety and selectivity compared to elemental fluorine. libretexts.orgbldpharm.com The mechanism of electrophilic fluorination is complex and can be influenced by the substrate and reaction conditions. libretexts.org For aniline derivatives, direct fluorination can be challenging due to the high reactivity of the amino group, often requiring protection or specific reaction conditions to achieve the desired regioselectivity. acs.org

| Substrate Type | Fluorinating Agent | Key Features | Reference |

| Aromatic Compounds | Selectfluor® (F-TEDA-BF4) | Effective for a wide range of aromatics under mild conditions. | acs.org |

| Alkylcarbastannatranes | Selectfluor® | Allows for stereospecific fluorination without a transition metal catalyst. | 3wpharm.com |

Diazotization and Fluorodeamination (e.g., Balz-Schiemann Reaction)

The Balz-Schiemann reaction is a classical and widely used method for the synthesis of aryl fluorides from primary aromatic amines. youtube.comresearchgate.net The reaction proceeds through the diazotization of the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form a diazonium salt. This is followed by the introduction of a tetrafluoroborate (B81430) or a similar counterion, and subsequent thermal or photochemical decomposition of the isolated diazonium salt to yield the corresponding aryl fluoride. youtube.comgoogle.com While effective, this method can be limited by the stability of the diazonium salt and the potential for side reactions. researchgate.net Innovations to the traditional method include the use of other counterions like hexafluorophosphates (PF₆⁻) and in situ diazotization without isolation of the intermediate. youtube.com

| Starting Material | Key Reagents | Intermediate | Product | Reference |

| Aromatic Amine | NaNO₂, HBF₄ | Aryl Diazonium Tetrafluoroborate | Aryl Fluoride | youtube.comresearchgate.net |

| 2-Fluoroaniline | NaNO₂, HF/pyridine | Diazonium salt | 1,2-Difluorobenzene | acgpubs.org |

Nucleophilic Aromatic Substitution (SNAr) in Fluoroaniline (B8554772) Synthesis

Nucleophilic aromatic substitution (SNAr) can also be employed to directly introduce an amino group onto a fluorinated aromatic ring that is activated by other electron-withdrawing groups. However, for the synthesis of a fluoroaniline from a difluoroaromatic precursor, this would involve the selective displacement of one fluorine atom by an amine nucleophile. The success of such a reaction is highly dependent on the substitution pattern and the reaction conditions. The presence of strong electron-withdrawing groups ortho or para to the leaving fluorine atom is crucial for activating the ring towards nucleophilic attack.

Installation and Modification of the Alkoxy Chain

Once the fluoroaniline scaffold is in place, or by using a suitably substituted precursor, the (2-methoxyethoxy) side chain can be introduced.

Etherification Reactions (e.g., Williamson Ether Synthesis on Phenols)

The Williamson ether synthesis is a versatile and widely used method for forming ethers. masterorganicchemistry.comlibretexts.org This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide or a sulfonate ester. masterorganicchemistry.comwipo.int In the context of synthesizing 2-Fluoro-6-(2-methoxyethoxy)aniline, a plausible route would involve the etherification of a 2-amino-3-fluorophenol (B155953) precursor. The phenolic hydroxyl group would first be deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide would then react with a 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide or chloride) to form the desired ether linkage. masterorganicchemistry.com The choice of a primary alkyl halide for the methoxyethoxy group is ideal for the SN2 mechanism, minimizing potential elimination side reactions. libretexts.org

| Nucleophile Precursor | Electrophile | Base | Solvent | Product Type | Reference |

| Alcohol/Phenol | Alkyl Halide/Tosylate | NaH, K₂CO₃ | DMF, Acetonitrile | Ether | masterorganicchemistry.comchem-station.com |

| Halohydrin (intramolecular) | - | Base | - | Cyclic Ether (Epoxide) | libretexts.org |

Multi-step Assembly of the 2-(2-methoxyethoxy) Moiety

The construction of the 2-(2-methoxyethoxy) ether linkage on an aromatic ring is a critical phase in the synthesis of the target molecule. This is typically not a single-step process but rather a carefully planned sequence. A common strategy involves the preparation of an appropriate haloalkane from 2-methoxyethanol (B45455) (the monomethyl ether of ethylene (B1197577) glycol).

Convergent and Linear Synthetic Pathways to this compound

The synthesis of a polysubstituted aniline like this compound can be approached through either linear or convergent strategies.

Linear Synthesis: In a linear sequence, a starting aromatic compound, such as a difluoronitrobenzene, is sequentially modified. This might involve a nucleophilic aromatic substitution to introduce the methoxyethoxy group, followed by the reduction of the nitro group to form the final aniline. The order of these steps is crucial for achieving the desired substitution pattern. libretexts.org

Convergent Synthesis: A convergent approach would involve preparing key fragments of the molecule separately before combining them in the final stages. For example, 2-(2-methoxyethoxy)aniline (B1274159) could be synthesized first and then subjected to a fluorination reaction. However, late-stage fluorination can be challenging and less common than starting with a fluorinated precursor.

The choice between these pathways depends on the availability of starting materials, reaction yields, and the ease of purification at each step.

Reductive Amination of Nitro Precursors

A pivotal step in many synthetic routes to this compound is the reduction of a nitro group on a precursor molecule, such as 1-fluoro-3-(2-methoxyethoxy)-2-nitrobenzene. This transformation is a classic method for preparing aromatic amines. A variety of reducing agents can be employed for this purpose. Traditional methods often utilize stoichiometric metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. youtube.com For example, the reduction of a nitro group to an aniline can be achieved effectively using tin (Sn) and HCl. youtube.com

Ullman-type Coupling Reactions for Aryl Ether Formation

The formation of the aryl ether bond in this compound is frequently accomplished via an Ullmann-type condensation. wikipedia.orgorganic-chemistry.org This copper-catalyzed cross-coupling reaction typically involves reacting an activated aryl halide with an alcohol. wikipedia.org In the context of this synthesis, a plausible route is the coupling of a di-substituted aryl halide, like 2,6-difluoronitrobenzene, with 2-methoxyethanol. The presence of the electron-withdrawing nitro group on the aromatic ring facilitates this nucleophilic substitution. wikipedia.org

Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 200°C) and polar solvents like DMF or nitrobenzene (B124822). wikipedia.org However, modern advancements have led to the development of milder conditions. The use of specific ligands, such as N,N-dimethylglycine or 1,10-phenanthroline (B135089) derivatives, can significantly improve reaction efficiency and allow for lower temperatures. organic-chemistry.org

| Catalyst System | Aryl Halide | Alcohol | Typical Conditions | Key Features |

|---|---|---|---|---|

| Cu (stoichiometric) | Activated Aryl Chloride/Bromide | Phenol/Alcohol | >210°C, polar solvent (e.g., DMF) | Traditional method, harsh conditions. wikipedia.org |

| CuI / N,N-dimethylglycine | Aryl Iodide | Aliphatic Alcohols | 110°C | Improved yields under milder conditions. organic-chemistry.org |

| CuI / Me4Phen | Aryl Iodide/Bromide | Primary/Secondary Alcohols | Relatively mild, wide functional group tolerance. organic-chemistry.org | Me4Phen = 3,4,7,8-tetramethyl-1,10-phenanthroline. |

| CuI in Deep Eutectic Solvent | Aryl Halide | Amine (for C-N coupling) | 60-100°C, ligand-free | Green solvent, mild conditions (by analogy). frontiersin.org |

Catalytic Hydrogenation Methods for Aniline Formation

Catalytic hydrogenation represents a more modern and atom-economical alternative to stoichiometric metal reductants for converting the nitro group to an amine. This method involves treating the nitro-aromatic precursor with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. youtube.com The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. More recently, catalysts based on more abundant and less toxic metals, such as iron, have been developed for transfer hydrogenation, which aligns with greener chemistry principles. nih.gov These iron-based catalysts have been shown to be efficient for the asymmetric transfer hydrogenation of imines and ketones to produce chiral amines and alcohols. nih.gov

Regioselective Synthesis Strategies and Challenges

The synthesis of a tri-substituted benzene (B151609) derivative with a specific 1,2,6-substitution pattern, as seen in this compound, presents significant regiochemical challenges. The order of the reactions and the directing effects of the substituents at each stage must be carefully managed to ensure the formation of the desired isomer. libretexts.org

A key strategy involves leveraging the activating and directing effects of the substituents. For example:

Starting with 2,6-difluoronitrobenzene: The two fluorine atoms and the nitro group are all ortho, para-directing (deactivating for nitro) in the context of electrophilic substitution, but the nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAr). The 2-methoxyethoxide anion would preferentially substitute one of the fluorine atoms.

Order of Substitution: It is crucial to introduce the substituents in an order that leads to the correct orientation. If one were to start with p-anisidine, for example, subsequent fluorination and etherification would lead to a different isomer. researchgate.net The directing power of the groups already on the ring (ortho/para vs. meta directors) dictates the position of the next incoming group in electrophilic aromatic substitution reactions. youtube.com

The primary challenge is to avoid the formation of isomeric byproducts, which can be difficult and costly to separate from the target compound. google.com Careful optimization of reaction conditions (temperature, solvent, catalyst) is essential to maximize the regioselectivity of each step.

Green Chemistry Principles and Sustainable Synthetic Approaches

Modern synthetic chemistry places increasing emphasis on sustainability and green principles. The synthesis of specialty chemicals like this compound is being re-evaluated to incorporate more environmentally benign practices. nih.govchemrxiv.org

Key green approaches applicable to this synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) like DMF or nitrobenzene with greener alternatives. For instance, Ullmann-type reactions have been successfully performed in water or in recyclable deep eutectic solvents. frontiersin.orgrsc.org

Catalysis over Stoichiometric Reagents: Employing catalytic methods, such as the catalytic hydrogenation of the nitro group, is preferred over stoichiometric reagents like Sn/HCl. This improves atom economy and reduces metallic waste. nih.gov

Energy Efficiency: Developing reactions that proceed under milder conditions (lower temperatures and pressures) reduces energy consumption. The use of highly active catalysts in Ullmann and hydrogenation reactions contributes to this goal. frontiersin.org

Renewable Resources: Exploring the use of renewable feedstocks and energy sources. For example, some syntheses of related compounds have utilized natural acid catalysts like lemon juice and renewable energy sources like concentrated solar radiation. nih.gov

By integrating these principles, the synthesis of this compound can be made more efficient, less hazardous, and more sustainable.

Solvent-Free Reactions and Alternative Media

The development of solvent-free reaction conditions and the use of alternative, greener media are significant trends in the synthesis of fluoroanilines and their analogues. These approaches aim to reduce the environmental impact of chemical processes by minimizing volatile organic compounds and simplifying product purification.

One notable approach involves the halogenation of trifluoromethyl anilines without a solvent. For instance, the synthesis of 2,6-dichloro-4-trifluoromethyl-aniline can be achieved through a halogenation reaction of p-Chlorobenzotrifluoride with elemental chlorine, catalyzed by a composite of elemental metal and metal halide at temperatures between 50°C and 150°C, negating the need for a solvent. google.com

Another green approach is the use of solid-supported catalysts, such as silica (B1680970) sulfuric acid, for the synthesis of N-substituted anilines from phenols via a Smiles rearrangement. vixra.org This method highlights the potential for heterogeneous catalysis to facilitate easier separation of the catalyst from the reaction mixture, thereby reducing waste.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions, often in the absence of a traditional solvent. For example, a facile method for synthesizing meta-substituted arylamines involves the three-component cyclo-condensation and aromatization of in situ generated imines of acetone (B3395972) with 1,3-diketones, which can be performed under either conventional heating or microwave irradiation. exlibrisgroup.com

The table below summarizes various solvent-free or alternative media approaches for the synthesis of aniline derivatives.

| Product | Starting Materials | Reaction Conditions | Catalyst/Reagent | Noteworthy Features |

| 2,6-dichloro-4-trifluoromethyl-aniline | p-Chlorobenzotrifluoride, Cl₂ | 50-150°C | Elemental metal/metal halide | Solvent-free reaction. google.com |

| N-substituted anilines | Phenols | Not specified | Silica sulfuric acid | Heterogeneous catalysis via Smiles rearrangement. vixra.org |

| meta-substituted arylamines | Acetone, amines, 1,3-diketones | Microwave irradiation or conventional heating | Not specified | Three-component reaction. exlibrisgroup.com |

| Diarylamines | Aromatic aldehydes, anilines | Heating at 60°C in HFIP | Urea-hydrogen peroxide | Metal-free, one-pot strategy. acs.org |

Catalyst Development for Enhanced Efficiency

Advances in catalysis are pivotal for improving the efficiency, selectivity, and scope of aniline synthesis. The development of novel catalysts enables milder reaction conditions, higher yields, and the functionalization of previously unreactive C-H bonds.

A significant breakthrough is the para-selective C-H olefination of aniline derivatives using a palladium/S,O-ligand catalytic system. uva.nl This method allows for the direct functionalization of C-H bonds under mild conditions, offering a more efficient alternative to traditional multi-step syntheses. uva.nl The reaction is scalable and can utilize oxygen as the terminal oxidant. uva.nl

The reduction of substituted nitrobenzenes is a common route to anilines. For the synthesis of p-fluoroaniline, a Pd/C catalyst is employed for the hydrogenation of 3,5-dichloro-4-fluoronitrobenzene (B1581561) in an autoclave. google.com This process is characterized by high yield and relatively simple process flow. google.com In another example, the reduction of 4-fluoro-2-methoxy-1-nitrobenzene to 4-fluoro-2-methoxyaniline (B49241) is achieved using Raney Ni as the catalyst under a hydrogen atmosphere. google.com

For the preparation of 2,6-difluoroaniline (B139000) from 1,2,3-trichlorobenzene, a key step is the selective reduction of the chloro group from 2,3-difluorochlorobenzene. This is effectively achieved using a palladium on carbon catalyst, which shows higher efficacy compared to palladium on other supports. google.com

The table below details various catalytic systems developed for the synthesis of aniline and its derivatives.

| Target Product/Transformation | Catalyst | Substrate(s) | Key Advantages |

| para-olefinated anilines | Pd/S,O-ligand | Aniline derivatives | High para-selectivity, mild conditions, direct C-H functionalization. uva.nl |

| p-fluoroaniline | Pd/C | 3,5-dichloro-4-fluoronitrobenzene | High yield, simple process. google.com |

| 4-fluoro-2-methoxyaniline | Raney Ni | 4-fluoro-2-methoxy-1-nitrobenzene | Efficient reduction of nitro group. google.com |

| 2,6-difluoroaniline | Palladium on carbon | 2,3-difluorochlorobenzene | Selective dechlorination. google.com |

| Chiral sulfonimidamides | Ca(NTf₂)₂ | Sulfonimidoyl fluorides, anilines | Enantiospecific synthesis with inversion of stereocenter at sulfur. wur.nl |

Chemical Reactivity and Transformation Pathways of 2 Fluoro 6 2 Methoxyethoxy Aniline

Reactivity at the Amino Group

The amino group (-NH₂) is a primary site of reactivity, functioning as a nucleophile and a directing group in various reactions.

Acylation Reactions to Form Amides

The amino group of 2-Fluoro-6-(2-methoxyethoxy)aniline readily undergoes acylation with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in peptide synthesis and the creation of complex organic molecules. The amide bond is a common feature in many pharmaceuticals. nih.gov More recent and sustainable methods for amide bond formation include biocatalytic processes that can operate in aqueous solutions, minimizing the need for stoichiometric activating reagents. nih.gov

Table 1: Examples of Acylation Reactions

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|---|---|---|

| This compound | Acyl Chloride | N-(2-fluoro-6-(2-methoxyethoxy)phenyl)acetamide | Base catalyst |

| This compound | Acetic Anhydride | N-(2-fluoro-6-(2-methoxyethoxy)phenyl)acetamide | Acid or base catalyst |

| N-protected amino acid O-silylthionoester | Amino acid ester | Dipeptide | - |

Formation of Imines (Schiff Bases)

The primary amino group of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. imist.magsconlinepress.com This reaction is typically catalyzed by acid or base and involves the formation of a hemiaminal intermediate followed by dehydration. imist.magsconlinepress.com The formation of the C=N double bond in Schiff bases is crucial in various biological and synthetic processes. imist.ma Aniline (B41778) itself can act as a mild organic base to catalyze the formation of imines in aqueous solutions under gentle conditions. acs.orgresearchgate.netresearchgate.net Mechanochemical methods, such as manual grinding, have also been employed for the efficient, solvent-free synthesis of fluorinated imines. nih.gov

Table 2: Synthesis of Imines (Schiff Bases)

| Amine | Carbonyl Compound | Product (Imine) | Catalyst/Conditions |

|---|---|---|---|

| This compound | Benzaldehyde | (E)-N-benzylidene-2-fluoro-6-(2-methoxyethoxy)aniline | Acid or base catalysis |

| Aromatic amine | Carbonyl compound | Schiff base | Nucleophilic addition followed by dehydration |

| 2-Fluorobenzaldehyde | para-Fluoroaniline | Fluorinated imine | n-hexane, MgSO₄ |

Diazotization Reactions for Further Functionalization

Primary arylamines like this compound can be converted into arenediazonium salts through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). libretexts.orgyoutube.com The resulting diazonium salt is a versatile intermediate where the diazonio group (-N₂⁺) can be replaced by a wide range of nucleophiles in what are known as Sandmeyer reactions. wikipedia.orgorganic-chemistry.orgbyjus.com These reactions allow for the introduction of halogens (Cl, Br), cyano groups (CN), and other functionalities onto the aromatic ring, which might not be achievable through direct substitution methods. libretexts.orgwikipedia.org

Table 3: Common Sandmeyer Reactions

| Diazonium Salt | Reagent | Product |

|---|---|---|

| Ar-N₂⁺X⁻ | CuCl | Ar-Cl |

| Ar-N₂⁺X⁻ | CuBr | Ar-Br |

| Ar-N₂⁺X⁻ | CuCN | Ar-CN |

| Ar-N₂⁺X⁻ | H₂O, heat | Ar-OH |

| Ar-N₂⁺BF₄⁻ | Heat | Ar-F |

| Ar-N₂⁺X⁻ | H₃PO₂ | Ar-H |

Ar represents the 2-fluoro-6-(2-methoxyethoxy)phenyl group.

Amine Condensation Reactions

The amino group can participate in condensation reactions with various electrophiles. For instance, a catalyst- and additive-free method has been developed for the synthesis of 2-benzyl N-substituted anilines from the reaction of primary amines with (E)-2-arylidene-3-cyclohexenones. nih.gov This reaction proceeds through an imine condensation followed by an isoaromatization pathway. nih.gov Another example involves the cyclo-condensation of 2-aminobenzylamines with aldehydes to form 1,2,3,4-tetrahydroquinazolines. researchgate.net

Reactivity of the Fluoro Substituent

The fluorine atom on the aromatic ring is generally unreactive but can be displaced under specific conditions.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorine

The fluorine atom can be substituted by a strong nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.com This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the fluorine, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comlibretexts.org In the case of this compound, the reactivity in SNAr reactions would be influenced by the electronic effects of the amino and methoxyethoxy groups. While the amino group is activating, its effect can be modulated. The reaction pathway involves the attack of a nucleophile on the carbon bearing the fluorine, followed by the elimination of the fluoride (B91410) ion to restore aromaticity. libretexts.org The reactivity order for halogens in SNAr is typically F > Cl > Br > I. masterorganicchemistry.com

Table 4: General Scheme for SNAr Reaction

| Aryl Halide | Nucleophile | Product | Key Feature |

|---|---|---|---|

| Ar-F | Nu⁻ | Ar-Nu | Formation of Meisenheimer complex |

| 2,4-Dinitrofluorobenzene | Amine | 2,4-Dinitrophenylamine | Activated aryl halide |

| Aryl Fluoride/Chloride | Dimethylamine | Dimethylamino-substituted aromatic compound | Hydroxide-assisted decomposition of DMF |

Ar represents an aromatic ring with activating groups. Nu⁻ represents a nucleophile.

Palladium-Catalyzed C-F Bond Activation Studies

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant challenge in synthetic chemistry. However, palladium-catalyzed reactions have emerged as a powerful tool for the functionalization of aryl fluorides, particularly those activated by electron-withdrawing groups. In the case of this compound, the C-F bond is on an electron-rich aromatic ring due to the strong electron-donating effects of the amino and methoxyethoxy groups. This electronic character generally disfavors the oxidative addition of the C-F bond to a low-valent palladium center, which is a key step in many cross-coupling reactions.

Research into the palladium-catalyzed reactions of fluorinated anilines has often focused on C-N bond formation rather than C-F activation. nih.gov However, advancements in catalyst design, particularly the use of specialized phosphine (B1218219) ligands, have enabled the coupling of unactivated aryl fluorides. For a molecule like this compound, a potential C-F activation and subsequent cross-coupling would likely require a highly active palladium(0) catalyst, possibly stabilized by sterically demanding and electron-rich ligands. Such a catalyst system is necessary to overcome the high bond dissociation energy of the C-F bond. Mechanistically, the process would involve the oxidative addition of the C-F bond to the Pd(0) center, followed by transmetalation with a coupling partner and subsequent reductive elimination to form the new C-C, C-N, or C-O bond and regenerate the catalyst. rsc.org

Table 1: Representative Conditions for Palladium-Catalyzed C-F Bond Activation

| Catalyst System | Ligand Type | Typical Substrates | Reaction Type |

| Pd(OAc)₂ / P(t-Bu)₃ | Electron-rich, bulky phosphine | Electron-deficient aryl fluorides | Suzuki Coupling |

| [Pd(allyl)Cl]₂ / BippyPhos | Biphenyl-based phosphine | Aryl halides (including some fluorides) | Buchwald-Hartwig Amination |

| Pd(dba)₂ / BrettPhos | Bulky, electron-rich phosphine | Aryl chlorides/bromides (principles applicable to fluorides) | Difluoromethylation |

Transformations Involving the Methoxyethoxy Side Chain

The (2-methoxyethoxy) side chain offers several potential sites for chemical transformation, primarily centered around the ether linkages.

Ether Cleavage Reactions

Ethers are generally stable, but the C-O bonds can be cleaved under stringent conditions, typically with strong acids. researchgate.net For this compound, which is an aryl alkyl ether, the cleavage will selectively occur at the alkyl C-O bond. The bond between the aromatic ring and the ether oxygen is significantly stronger due to the sp² hybridization of the carbon and resonance effects, making it resistant to cleavage.

The cleavage can proceed via either an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions. Treatment with strong hydrohalic acids like HBr or HI would protonate the ether oxygen, creating a good leaving group. A subsequent nucleophilic attack by the halide ion would cleave the bond. Given the primary nature of the carbons in the methoxyethoxy chain, an SN2 mechanism is highly probable, with the nucleophile attacking the less sterically hindered carbon. Cleavage could potentially occur at two positions, leading to different products.

Table 2: Potential Products of Acid-Catalyzed Ether Cleavage of the Methoxyethoxy Side Chain

| Cleavage Position | Reagent | Expected Major Products |

| Ar-O-CH₂ -CH₂-O-CH₃ | Excess HI | 2-Fluoro-6-hydroxyaniline, 1,2-diiodoethane, Iodomethane |

| Ar-O-CH₂-CH₂ -O-CH₃ | Excess HBr | 2-Fluoro-6-(2-bromoethoxy)aniline, Methanol (further reacts to Bromomethane) |

Oxidation and Reduction Chemistry of the Ether Linkage

The ether linkage (C-O-C) itself is highly resistant to both oxidation and reduction. Direct oxidation of the ether to, for example, a peroxide is not a common transformation. Similarly, the reduction of an ether linkage to alkanes requires harsh conditions, such as treatment with very strong reducing agents, and is not a synthetically useful reaction for molecules of this type. wikipedia.org

However, the carbon atoms adjacent to the ether oxygen atoms can be susceptible to oxidation under certain conditions. The benzylic-type position (Ar-CH₂-O) is not present in this molecule. However, the carbons within the ethoxy moiety could potentially be oxidized by powerful oxidizing agents, though this would likely be unselective and could lead to the degradation of the side chain. libretexts.orglibretexts.orgalmerja.com For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkyl chains attached to an aromatic ring, but their effect on an ether-containing side chain is less predictable and could lead to cleavage of the C-C bond. youtube.com

Enzymatic oxidation offers a more selective approach. While not specifically studied for this compound, engineered enzymes like glycerol (B35011) dehydrogenase have been shown to selectively oxidize the hydroxyl groups of glyceryl ethers, suggesting that biocatalytic approaches could potentially be developed for the controlled oxidation of the side chain if a hydroxyl group were present or introduced. rsc.org

Reduction of the ether linkage is generally not feasible. However, if the side chain were to be modified to include a carbonyl group, this could then be reduced to a methylene (B1212753) group using standard methods like the Wolff-Kishner reduction. wikipedia.org

Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is governed by the electronic and steric effects of its three substituents.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), the incoming electrophile will be directed to specific positions on the ring based on the nature of the existing substituents. The directing effects of the groups on this compound are as follows:

-NH₂ (Amino): A very strong activating group, ortho-, para-directing.

-O(CH₂)₂OCH₃ (Methoxyethoxy): A strong activating group, ortho-, para-directing.

-F (Fluoro): A deactivating group (due to induction) but is ortho-, para-directing (due to resonance).

The powerful activating and directing effects of the amino and alkoxy groups will dominate the ring's reactivity, making it highly susceptible to electrophilic attack. byjus.com The fluoro group's deactivating inductive effect is largely overcome by the strong resonance donation from the other two groups.

The positions for substitution will be determined by the synergistic and antagonistic effects of these groups. The primary positions for electrophilic attack are ortho and para to the strongest activating group, the -NH₂ group.

Position 3: Ortho to the -O-R group and meta to both -F and -NH₂. Less favored.

Position 4: Para to the -F group and meta to both -NH₂ and -O-R. Less favored.

Position 5: Para to the -O-R group and ortho to the -F group, but meta to -NH₂. Moderately activated.

Position para to -NH₂: This position is occupied by the -F atom.

Position ortho to -NH₂: One position is occupied by the -O-R group. The other (position 3) is meta to -F.

Considering the combined effects, the most likely position for electrophilic substitution is position 5, which is para to the activating alkoxy group and ortho to the fluorine. Position 3 is also a possibility, being ortho to the alkoxy group. Steric hindrance from the bulky methoxyethoxy group may influence the regioselectivity.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Electrophile | Predicted Major Product(s) | Rationale |

| Bromination | Br₂/FeBr₃ | 5-Bromo-2-fluoro-6-(2-methoxyethoxy)aniline | Substitution para to the strongly activating alkoxy group. |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2-fluoro-6-(2-methoxyethoxy)aniline | Strong activation at position 5. Risk of oxidation and protonation of the aniline. byjus.com |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely no reaction or complex mixture | The amino group complexes with the Lewis acid catalyst, deactivating the ring. |

C-H Activation Studies on the Aromatic Core

Direct C-H activation provides an alternative strategy for functionalizing the aromatic ring, often with different regioselectivity compared to classical EAS. Palladium-catalyzed C-H activation of anilines has been a subject of intense research. uva.es In many cases, the amino group (or a protected form like an amide or carbamate) can act as a directing group, facilitating the activation of the C-H bond at the ortho position. nih.govresearchgate.net

For this compound, the -NH₂ group could direct a palladium catalyst to activate the C-H bond at position 3. However, this position is sterically hindered by the adjacent methoxyethoxy group. Alternatively, the ether oxygen of the side chain could potentially participate in directing C-H activation at the same position.

Recent developments have shown that it is possible to achieve C-H activation on unprotected anilines, avoiding the need for protecting groups. uva.es The use of specific ligands can control both chemo- and regioselectivity. For instance, some ligand systems can promote arylation at the ortho position relative to the amine. Furthermore, catalytic systems have been developed for the meta- or para-selective C-H functionalization of anilines, although these often require more complex directing group strategies or specific ligand control. acs.org

Table 4: Potential C-H Activation Scenarios

| Directed C-H Activation | Catalyst/Directing Group | Potential Site of Functionalization | Challenges |

| Ortho-Arylation | Pd(OAc)₂ / Ligand | Position 3 | Steric hindrance from the adjacent alkoxy group. |

| Meta-Functionalization | Pd(OAc)₂ / Norbornene Mediator | Position 5 | Requires specific catalytic system and may have limited scope. |

| Para-Olefination | Pd(OAc)₂ / S,O-Ligand | Position 4 | Strong directing effects of existing groups may interfere. acs.org |

Chemo- and Regioselectivity in Multi-functionalized Aniline Reactions

The presence of multiple functional groups on the aniline ring introduces challenges and opportunities in terms of chemo- and regioselectivity. The inherent directing effects of the substituents must be carefully considered to achieve the desired reaction outcome.

Electrophilic Aromatic Substitution:

In the case of electrophilic aromatic substitution, the positions on the ring are influenced by the combined directing effects of the substituents. The amino group is a strong ortho, para-director. The fluoro group is an ortho, para-director, and the methoxyethoxy group is also an ortho, para-director. The positions ortho to the fluorine and methoxyethoxy groups are already substituted. The positions para to the fluorine and methoxyethoxy groups are meta to the amino group. This complex substitution pattern suggests that further electrophilic substitution on the ring would be challenging and likely require harsh conditions, potentially leading to a mixture of products.

Reactions at the Amino Group:

The amino group is the most nucleophilic site in the molecule and will preferentially react with a wide range of electrophiles. This chemoselectivity is a key feature of its chemistry. For instance, in acylation reactions, the amino group will react to form an amide much more readily than any substitution on the aromatic ring.

A critical application of this compound is in the synthesis of heterocyclic compounds, such as quinolines and related structures, which are often pursued for their medicinal properties. In a typical reaction, such as a modified Friedländer annulation, the aniline is condensed with a 1,3-dicarbonyl compound. The initial step is the nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons. The regioselectivity of this initial attack and the subsequent cyclization is controlled by the electronic and steric environment around the carbonyl groups of the reaction partner and the aniline itself.

For example, in a reaction with an unsymmetrical β-ketoester, the initial condensation will preferentially occur at the more electrophilic ketone carbonyl. The subsequent intramolecular cyclization and dehydration to form the quinoline (B57606) ring system is directed by the substituents on the aniline ring. The fluorine and methoxyethoxy groups can influence the electron density of the aniline ring and the acidity of the N-H protons, thereby affecting the rate and regiochemistry of the cyclization step.

The table below summarizes the expected selectivity in common reactions involving this compound, based on the electronic and steric properties of its functional groups.

| Reaction Type | Reagent | Expected Major Product/Site of Reactivity | Rationale |

| Acylation | Acetyl Chloride | N-acylation to form N-(2-Fluoro-6-(2-methoxyethoxy)phenyl)acetamide | The amino group is highly nucleophilic and readily attacks the electrophilic carbonyl carbon of the acylating agent. |

| Diazotization | Nitrous Acid (HONO) | Formation of 2-Fluoro-6-(2-methoxyethoxy)benzenediazonium salt | A standard reaction of primary aromatic amines, leading to a versatile intermediate for subsequent substitutions (e.g., Sandmeyer reaction). |

| Condensation | Unsymmetrical β-ketoester | Initial nucleophilic attack of the amino group on the more electrophilic ketone carbonyl, followed by cyclization. | The regioselectivity of the initial attack is governed by the relative electrophilicity of the carbonyl groups in the reaction partner. |

| Electrophilic Aromatic Substitution | e.g., Nitrating mixture | Substitution is generally disfavored due to the already substituted ring and the deactivating effect of the fluorine atom. If forced, a complex mixture of products is likely. | The combined directing effects of the existing substituents do not strongly favor any single position for further substitution. |

The strategic use of this compound in multi-step syntheses relies on the predictable chemoselectivity of the amino group, allowing for its modification while the substituted aromatic ring remains intact. Subsequent transformations can then be orchestrated to build complex molecular architectures.

Applications As a Key Building Block in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

While direct, documented examples of the use of 2-Fluoro-6-(2-methoxyethoxy)aniline in the synthesis of a wide array of heterocycles are not extensively reported in readily available literature, its structural motifs suggest its potential as a precursor for several important classes of heterocyclic compounds. The general synthetic strategies for these ring systems often involve aniline (B41778) derivatives, and the specific substituents on this compound could offer unique advantages in these transformations.

The synthesis of indole (B1671886) scaffolds, a core structure in many natural products and pharmaceuticals, can often be achieved through methods like the Fischer, Bischler, or Larock indole syntheses. Aniline derivatives are central to these methods. For instance, in a Fischer-type synthesis, an appropriately derivatized hydrazine (B178648) of this compound could theoretically be condensed with a ketone or aldehyde to form an indole ring. The electronic effects of the fluorine and methoxyethoxy groups would be expected to influence the cyclization step.

Quinolines, another important class of nitrogen-containing heterocycles, are commonly synthesized via reactions such as the Skraup, Doebner-von Miller, or Friedländer synthesis. These methods typically involve the reaction of an aniline with α,β-unsaturated carbonyl compounds, glycerol (B35011), or β-ketoaldehydes. The reactivity of the amino group in this compound and the directing effects of its ortho substituents could play a significant role in the annulation process to form the quinoline (B57606) ring system.

Similarly, quinoxalines are generally prepared by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. While this compound is not a diamine itself, it could be a precursor to a substituted o-phenylenediamine, which could then be utilized in quinoxaline (B1680401) synthesis.

The synthesis of diazines, which are six-membered heterocyclic rings containing two nitrogen atoms, from an aniline derivative like this compound would typically require a multi-step process. This would likely involve the introduction of a second nitrogen-containing functional group onto the aromatic ring or reaction with a reagent that provides the remaining atoms for the heterocyclic ring. For example, a substituted aniline could potentially react with a 1,2,3,4-tetracarbonyl compound or its equivalent to form a pyrazine.

The construction of more complex fused heterocyclic systems such as benzoimidazotriazines, phenazines, and phenoxazines from this compound would also necessitate multi-step synthetic sequences. For phenazine (B1670421) synthesis, a plausible route could involve the dimerization of the aniline derivative or its reaction with a substituted o-phenylenediamine under oxidative conditions. For phenoxazine (B87303) synthesis, a reaction with a substituted catechol derivative would be a potential pathway.

Role in Complex Molecule Construction

The functional groups present in this compound make it a candidate for participation in various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the assembly of complex molecules.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. Aniline derivatives can be transformed into the necessary coupling partners. For instance, the amino group of this compound could be converted to a halide (e.g., bromide or iodide) via a Sandmeyer-type reaction. This resulting aryl halide could then participate in a Suzuki-Miyaura coupling with a variety of boronic acids or esters to introduce a wide range of substituents at that position. The fluorine and methoxyethoxy groups would remain as important functionalities on the newly formed biaryl product. The general utility of Suzuki-Miyaura reactions with ortho-substituted anilines has been demonstrated, highlighting the potential for this approach. google.com

| Reaction Type | Potential Role of this compound Derivative | Key Reagents | Expected Product Feature |

| Suzuki-Miyaura Coupling | As an aryl halide precursor (after conversion of the amino group) | Organoboron compounds, Palladium catalyst, Base | Biaryl structure with fluoro and methoxyethoxy substituents |

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-Fluoro-6-(2-methoxyethoxy)aniline, various NMR experiments have been pivotal in assigning the specific resonances of each proton, carbon, and fluorine atom.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons and the protons of the methoxyethoxy side chain. The aromatic region typically shows complex splitting patterns due to proton-proton and proton-fluorine couplings. The protons of the ethoxy group appear as distinct triplets, and the methoxy (B1213986) group protons present as a singlet.

Similarly, the ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. chemicalbook.comchemicalbook.com The chemical shifts of the aromatic carbons are influenced by the electron-donating amino and methoxyethoxy groups and the electron-withdrawing fluorine atom.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.3 - 7.5 | 110 - 150 |

| O-CH₂ | 3.5 - 4.5 | 65 - 75 |

| O-CH₂ | 3.5 - 4.5 | 65 - 75 |

| O-CH₃ | 3.3 - 3.8 | 55 - 60 |

| NH₂ | 3.5 - 5.0 | - |

Note: The data in this table is predicted and may vary based on solvent and experimental conditions.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local environment of fluorine atoms within a molecule. spectrabase.com For this compound, the ¹⁹F NMR spectrum would show a single resonance, the chemical shift of which is indicative of the electronic environment created by the adjacent amino and methoxyethoxy groups. scholaris.ca Coupling between the fluorine atom and nearby protons on the aromatic ring provides further structural information.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex NMR spectra and determining the connectivity of atoms within the molecule. princeton.eduyoutube.comsdsu.edumnstate.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the aromatic ring and within the ethoxy side chain, helping to trace the spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This experiment is invaluable for establishing the connectivity between the aromatic ring and the methoxyethoxy substituent, as well as the relative positions of the substituents on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For example, NOESY can show correlations between the protons of the amino group and adjacent protons on the aromatic ring or the side chain. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The functional groups present in this compound give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

Key expected vibrational frequencies include:

N-H stretching vibrations from the aniline (B41778) amino group.

C-H stretching from the aromatic ring and the aliphatic side chain.

C-O stretching from the ether linkage.

C-F stretching from the fluorinated aromatic ring.

Aromatic C=C stretching vibrations.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. nih.gov For this compound (C₉H₁₂FNO₂), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, fluorine, nitrogen, and oxygen. bldpharm.comnih.gov This technique confirms the molecular formula and can provide fragmentation patterns that offer further structural clues.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure

Single crystal X-ray diffraction (SC-XRD) provides the most definitive three-dimensional structure of a molecule in the solid state. mpg.desc.edu If suitable single crystals of this compound can be grown, SC-XRD analysis would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amino group and potential π-π stacking of the aromatic rings. beilstein-journals.org This would offer an unambiguous confirmation of the connectivity and conformation of the molecule in the crystalline form.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are standard methods to study the electronic transitions within a molecule. A search of the scientific literature did not yield any specific studies on the UV-Vis or fluorescence spectra of this compound. As a result, experimental data regarding its maximum absorption wavelengths (λmax), molar extinction coefficients (ε), and fluorescence emission characteristics are not available. This prevents any detailed discussion of its specific electronic transitions (e.g., π→π* or n→π*) based on experimental spectroscopic evidence.

Table 5.5-1: Electronic Spectroscopy Data for this compound

| Parameter | Value |

|---|---|

| UV-Vis λmax | Data Not Available |

| Molar Extinction Coefficient (ε) | Data Not Available |

| Fluorescence Emission λmax | Data Not Available |

| Quantum Yield (Φ) | Data Not Available |

Computational and Theoretical Chemistry Studies of 2 Fluoro 6 2 Methoxyethoxy Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. chemrxiv.org It is frequently employed to predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic characteristics for aniline (B41778) and its derivatives. researchgate.net

Before any properties can be accurately calculated, it is essential to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the arrangement of atoms corresponding to a minimum on the potential energy surface. For a molecule like 2-Fluoro-6-(2-methoxyethoxy)aniline, which possesses a flexible (2-methoxyethoxy) side chain, a simple optimization is insufficient.

A thorough conformational search is required to identify the various possible spatial arrangements, or conformers, resulting from rotation around the single bonds in the side chain. Each conformer will have a distinct energy, and the goal is to locate the global minimum —the most stable conformer—as well as other low-energy conformers that may be present under experimental conditions. DFT methods, such as B3LYP, are commonly used in conjunction with a suitable basis set (e.g., 6-31+G(d,p)) to perform these optimizations. researchgate.netnih.gov The resulting optimized geometry provides the foundation for all subsequent calculations.

The electronic behavior of a molecule is governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the electron-donating amine and methoxyethoxy groups and the electron-withdrawing fluorine atom will influence the energies of these orbitals. DFT calculations can precisely quantify these energies, providing insight into the molecule's reactivity and electronic transitions. ijnc.ir

Table 1: Illustrative Frontier Molecular Orbital Data for this compound Note: These values are representative examples of what a DFT calculation might yield and are for illustrative purposes.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -5.85 | Energy of the highest occupied molecular orbital, related to electron donation. |

| LUMO Energy | -0.95 | Energy of the lowest unoccupied molecular orbital, related to electron acceptance. |

| HOMO-LUMO Gap (ΔE) | 4.90 | Indicator of chemical stability and reactivity. |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding intermolecular interactions. It maps the electrostatic potential onto the electron density surface of the molecule, visually representing the charge distribution. researchgate.net

The ESP map uses a color spectrum to indicate charge regions:

Red/Yellow: Areas of negative potential, which are electron-rich and prone to electrophilic attack.

Blue: Areas of positive potential, which are electron-poor and susceptible to nucleophilic attack.

Green: Areas of neutral or near-zero potential.

For this compound, the ESP surface would be expected to show significant negative potential around the electronegative fluorine, oxygen, and nitrogen atoms due to their lone pairs of electrons. chemrxiv.org Conversely, the hydrogen atoms of the amine group (N-H) would exhibit a positive potential, making them potential hydrogen bond donors. This analysis is crucial for predicting how the molecule will interact with other molecules, such as solvents or biological receptors.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. faccts.de It is particularly useful for quantifying delocalization effects, such as hyper-conjugation. ijnc.ir

Hyper-conjugation involves charge transfer from a filled donor orbital to an empty acceptor orbital. In this compound, significant interactions would include the delocalization of the nitrogen atom's lone pair (LP) into the anti-bonding π* orbitals of the benzene (B151609) ring. This LP(N) → π*(C-C) interaction contributes to the stability of the molecule and influences the geometry and electronic properties of the amine group. NBO analysis calculates the stabilization energy (E(2)) associated with these interactions, where a higher E(2) value indicates a stronger interaction. researchgate.net

Table 2: Illustrative NBO Analysis for Key Hyper-conjugative Interactions Note: These values are representative examples of what an NBO calculation might yield and are for illustrative purposes.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C1-C6) | 45.2 | Resonance effect of the amine group with the ring. |

| LP (O1) | σ* (C7-C8) | 5.8 | Interaction within the methoxyethoxy side chain. |

| LP (O2) | σ* (C1-C2) | 3.1 | Interaction between the ether oxygen and the ring. |

Molecular Dynamics (MD) Simulations

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

MD simulations can be used to investigate the behavior of this compound in various phases:

Gas Phase: Simulating an isolated molecule allows for the study of its intrinsic flexibility and conformational transitions without the influence of intermolecular forces.

Liquid Phase (in solution): By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent), MD can explore how solvent molecules interact with it. This is critical for understanding solubility, solvation energies, and the stability of different conformers in solution. The simulation can reveal the formation and lifetime of hydrogen bonds between the amine group and solvent molecules.

Solid Phase: Simulating the molecule within a crystal lattice can provide insights into crystal packing forces, phase transitions, and the vibrational motions of the molecule in the solid state.

These simulations offer a powerful lens through which to understand the macroscopic properties of this compound based on its microscopic, time-dependent behavior.

Solvent Effects on Molecular Conformation

The conformation of this compound is significantly influenced by its environment, particularly the solvent. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can be employed to model these solvent effects. Implicit solvent models, like the Polarizable Continuum Model (PCM), and explicit solvent models, where individual solvent molecules are included in the calculation, are used to simulate the influence of different solvents on the molecule's geometry.

Studies on similar aniline derivatives have shown that polar solvents can stabilize conformations with larger dipole moments through electrostatic interactions. For this compound, the orientation of the methoxyethoxy group and the conformation of the aniline moiety are susceptible to solvent polarity. In a nonpolar solvent, intramolecular hydrogen bonding between the amino group and the ether oxygen of the side chain might be favored, leading to a more compact structure. Conversely, in a polar protic solvent, intermolecular hydrogen bonding with the solvent molecules could disrupt the intramolecular interactions, resulting in a more extended conformation.

Table 1: Hypothetical Dihedral Angle (N-C-C-O) of this compound in Different Solvents

| Solvent | Dielectric Constant | Calculated Dihedral Angle (°) |

| Chloroform | 4.81 | 65.4 |

| Dichloromethane | 8.93 | 72.1 |

| Methanol | 32.7 | 175.8 |

| Water | 80.1 | 178.2 |

This table presents hypothetical data to illustrate the potential impact of solvent polarity on the conformation of the methoxyethoxy side chain.

Prediction of Spectroscopic Parameters

Computational chemistry is instrumental in predicting various spectroscopic parameters, which can be used to interpret experimental spectra or to identify the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, particularly DFT, can accurately predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The accuracy of the predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. By comparing the calculated chemical shifts with experimental data, the proposed structure of a molecule can be confirmed. For this compound, predicting the ¹⁹F NMR chemical shift is particularly important for characterizing the fluorine substituent's electronic environment.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (C-N) | 145.2 | 144.8 |

| C2 (C-F) | 158.9 (d, J=245 Hz) | 158.5 (d, J=243 Hz) |

| C3 | 115.4 | 115.1 |

| C4 | 122.8 | 122.5 |

| C5 | 118.6 | 118.3 |

| C6 (C-O) | 148.1 | 147.9 |

| O-CH₂ | 70.5 | 70.2 |

| CH₂-O | 68.9 | 68.7 |

| O-CH₃ | 59.3 | 59.1 |

This table provides a hypothetical comparison of predicted and experimental NMR data to demonstrate the utility of computational prediction.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. These calculated spectra can be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions. For this compound, characteristic vibrational modes would include the N-H stretching of the amino group, C-F stretching, C-O stretching of the ether linkage, and aromatic C-H and C=C stretching modes. Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. researchgate.netnih.gov

To understand the electronic properties and UV-Vis absorption spectrum of this compound, Time-Dependent Density Functional Theory (TDDFT) calculations are employed. TDDFT can predict the energies of electronic transitions, which correspond to the absorption of light. This allows for the simulation of the UV-Vis spectrum, providing insights into the electronic structure and the nature of the molecular orbitals involved in the electronic excitations, such as π→π* and n→π* transitions. The solvent environment can also be included in TDDFT calculations to model solvatochromic shifts observed experimentally.

Analysis of Tautomerism and Isomerism

Computational chemistry is a valuable tool for studying different isomeric forms of a molecule, including tautomers and rotational isomers (rotamers). researchgate.net For this compound, potential tautomerism involving the aniline amino group is unlikely under normal conditions but could be investigated computationally. More relevant is the study of rotational isomerism around the C-O and C-C single bonds of the methoxyethoxy side chain. By calculating the potential energy surface as a function of specific dihedral angles, the relative energies of different conformers can be determined, and the most stable conformations can be identified. This analysis helps in understanding the molecule's flexibility and the populations of different conformers at a given temperature.

Advanced Quantum Chemical Methods for Energetic and Mechanistic Insights

For a more accurate description of the energetics and reaction mechanisms involving this compound, advanced quantum chemical methods can be utilized. High-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, provide more accurate energies than standard DFT methods. These methods are particularly useful for studying reaction barriers, bond dissociation energies, and non-covalent interactions, which are crucial for understanding the molecule's reactivity and stability. For instance, these methods could be used to investigate the mechanism of electrophilic aromatic substitution or the antioxidant properties of the aniline moiety.

Conclusion and Future Research Directions

Summary of Current Understanding

2-Fluoro-6-(2-methoxyethoxy)aniline is a distinct aromatic compound featuring a fluorine atom and a methoxyethoxy group attached to an aniline (B41778) core. Its fundamental chemical identity is established through its CAS Registry Number, 131055-86-2, and molecular formula, C9H12FNO2. fluorochem.co.ukbldpharm.com The compound is commercially available from chemical suppliers, where it is categorized as a building block for organic synthesis, specifically as a fluorinated amine, aryl compound, and ether. fluorochem.co.ukbldpharm.com

Despite its availability, a review of current scientific literature reveals a significant lack of published research specifically detailing the properties and reactivity of this compound. uni.lu Its primary known role is as a synthetic intermediate, a starting material for the construction of more complex molecules. The presence of the ortho-fluoro and ortho-ether substituents on the aniline ring suggests a unique electronic and steric environment that likely modulates the reactivity of the amine group and the aromatic ring, though specific data on these effects are not publicly documented.

Basic chemical and physical properties are available from commercial suppliers, as summarized in the table below.

| Property | Value |

| CAS Number | 131055-86-2 fluorochem.co.ukbldpharm.com |

| Molecular Formula | C9H12FNO2 fluorochem.co.ukbldpharm.com |

| Molecular Weight | 185.20 g/mol bldpharm.com |

| Purity | Typically ≥95.0% fluorochem.co.uk |

This table contains data sourced from commercial suppliers and does not represent experimentally verified research findings.

Identification of Knowledge Gaps

The most significant knowledge gap concerning this compound is the near-complete absence of its characterization and application in peer-reviewed scientific literature. uni.lu This gap encompasses several critical areas:

Physicochemical Properties: Beyond basic identifiers, there is no published data on its melting point, boiling point, solubility in various solvents, or detailed spectroscopic analyses (e.g., comprehensive NMR, IR, UV-Vis, and mass spectrometry data).

Crystal Structure: The solid-state structure has not been determined, preventing analysis of intermolecular interactions, such as hydrogen bonding and C-H···F interactions, which are known to influence the material properties of fluorinated compounds. rsc.org

Reactivity Profile: While sold as a building block, its specific reactivity in common organic transformations has not been documented. The influence of the combined steric and electronic effects of the ortho-substituents on the outcomes of reactions like N-alkylation, acylation, diazotization, or cross-coupling is unknown.

Biological Activity: There is no information regarding the compound's biological effects. Its potential as a precursor for pharmaceuticals or agrochemicals is entirely unexplored.

Material Properties: The potential for this molecule to serve as a monomer or functional component in materials science, for instance in the development of polymers or organic electronic materials, has not been investigated.

Emerging Synthetic Strategies for Fluorinated Aniline Derivatives

While data on the synthesis of this compound itself is not available, the broader field of fluorinated aniline synthesis is advancing rapidly. These emerging strategies could potentially be adapted for the synthesis of this compound or its derivatives.

Photochemical Methods: Recent research has demonstrated the utility of photoinduced reactions for the difluoroalkylation of anilines. These methods can proceed through an organic photocatalyst or via the formation of an electron donor-acceptor (EDA) complex between the aniline and a fluorinated reagent, offering a mild, transition-metal-free approach. acs.org

Late-Stage Fluorination: The development of novel deoxyfluorination reagents allows for the direct conversion of other functional groups to C-F bonds. acs.org Similarly, methods for N-perfluoroalkylation followed by a controllable defluorination provide a pathway to diverse fluorinated amide and hydroxamic acid derivatives from nitrosoarene precursors. acs.org

Catalytic Cross-Coupling: Modern cross-coupling reactions provide powerful tools for C-N and C-F bond formation. For example, the reaction of sulfonimidoyl fluorides with anilines, catalyzed by Lewis acids like Ca(NTf2)2, enables the enantiospecific synthesis of chiral sulfonimidamides, highlighting precise control over stereochemistry at sulfur. wur.nl

Multi-component Reactions: Efficient one-pot syntheses are being developed, such as the tandem chlorination-cyclization of anilines with 2-fluoromalonic acid in the presence of phosphoryl chloride to generate complex fluoroquinolines. researchgate.net This showcases how aniline derivatives can be rapidly incorporated into valuable heterocyclic scaffolds.

A summary of representative modern synthetic methods for fluorinated anilines is presented below.

| Synthetic Strategy | Description | Key Features |

| Photoinduced Difluoroalkylation | Reaction of anilines with a difluoroalkylating agent initiated by visible light, with or without a photocatalyst. acs.org | Transition-metal-free, mild conditions. acs.org |

| N-Perfluoroalkylation–Defluorination | A one-pot process involving N-perfluoroalkylation of nitrosoarenes to form labile hydroxylamines, which are then converted to various amides. acs.org | Provides access to diverse N-perfluoroalkylated compounds. acs.org |

| SuFEx with Anilines | Enantiospecific substitution of sulfonimidoyl fluorides with anilines using a calcium-based Lewis acid catalyst. wur.nl | High stereocontrol, formation of chiral sulfonimidamides. wur.nl |

| Tandem Chlorination-Cyclization | Reaction of an aniline with 2-fluoromalonic acid and POCl3 to directly form polysubstituted 3-fluoroquinolines. researchgate.net | Rapid construction of complex fluorinated heterocycles. researchgate.net |

Potential for Novel Applications in Materials Science and Advanced Organic Synthesis

Given the structural motifs present in this compound, its potential applications can be extrapolated from research on analogous compounds.

Advanced Organic Synthesis: The primary and immediate application is as a versatile intermediate. The aniline moiety can be a nucleophile or be transformed into a diazonium salt for a wide range of functionalizations. The fluorine and methoxyethoxy groups can direct metallation reactions or participate in further transformations. Its structural similarity to compounds like 2-fluoro-6-(3-fluorophenoxy)aniline (B2382281) suggests its utility as a building block for creating complex molecules in medicinal chemistry and other areas of organic synthesis. smolecule.com

Materials Science: The incorporation of fluorine into organic materials is a well-established strategy for tuning their properties.

Organic Electronics: Fluorination is known to lower the HOMO and LUMO energy levels of conjugated materials, which can facilitate electron injection and improve stability against oxidation. rsc.org If polymerized or incorporated into larger conjugated systems, derivatives of this compound could be investigated for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Smart Polymers: Fluorinated polymers are renowned for their thermal stability, chemical resistance, and unique electrical properties (piezoelectricity, ferroelectricity). nih.gov The methoxyethoxy side chain could impart temperature or pH responsiveness, suggesting that polymers derived from this aniline could be developed as smart materials for sensors, controlled drug delivery systems, or actuators. nih.gov

Directions for Future Computational and Experimental Investigations

The significant knowledge gaps surrounding this compound present numerous opportunities for future research.

Experimental Investigations:

Full Characterization: The first step should be a comprehensive spectroscopic and physical characterization, including high-resolution NMR (¹H, ¹³C, ¹⁹F), FT-IR, UV-Vis, and mass spectrometry. Determination of its crystal structure via X-ray diffraction would provide invaluable insight into its solid-state packing and intermolecular interactions.

Reactivity Profiling: A systematic study of its reactivity in a range of fundamental organic reactions (e.g., Sandmeyer reactions, Buchwald-Hartwig amination, Suzuki coupling) is needed to establish its utility as a synthetic building block.

Synthesis of Derivatives: A library of derivatives should be synthesized to explore how modifications to the amine and aromatic ring affect its properties. This could include acylation, sulfonation, and further halogenation.

Screening for Biological Activity: The compound and its derivatives should be screened for potential biological activities, drawing inspiration from the many fluorinated anilines that form the core of pharmaceuticals.

Polymerization and Material Fabrication: Experimental work should explore the possibility of creating polymers from this aniline derivative and characterizing the resulting materials' thermal, mechanical, and electronic properties.